Benzoic acid, 3,4,5-trimethoxy-, 1-((4-methyl-1-piperazinyl)methyl)-2-(5,6,7-trimethoxy-1-oxo-2(1H)-phthalazinyl)ethyl ester, hydrochloride
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Overview
Description
1-(4-Methylpiperazin-1-yl)-3-(5,6,7-trimethoxy-1-oxophthalazin-2(1H)-yl)propan-2-yl 3,4,5-trimethoxybenzoate hydrochloride(1:x) is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features multiple functional groups, including piperazine, phthalazinone, and trimethoxybenzoate, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpiperazin-1-yl)-3-(5,6,7-trimethoxy-1-oxophthalazin-2(1H)-yl)propan-2-yl 3,4,5-trimethoxybenzoate hydrochloride(1:x) typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-methylpiperazine and 5,6,7-trimethoxyphthalazinone, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylpiperazin-1-yl)-3-(5,6,7-trimethoxy-1-oxophthalazin-2(1H)-yl)propan-2-yl 3,4,5-trimethoxybenzoate hydrochloride(1:x) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can modify specific functional groups, such as the phthalazinone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.
Medicine: The compound could be explored for its pharmacological properties, such as its potential as a therapeutic agent for specific diseases.
Industry: It may find applications in materials science, such as the development of novel polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-(5,6,7-trimethoxy-1-oxophthalazin-2(1H)-yl)propan-2-yl 3,4,5-trimethoxybenzoate hydrochloride(1:x) depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream effects. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylpiperazin-1-yl)-3-(5,6,7-trimethoxy-1-oxophthalazin-2(1H)-yl)propan-2-yl benzoate
- 1-(4-Methylpiperazin-1-yl)-3-(5,6,7-trimethoxy-1-oxophthalazin-2(1H)-yl)propan-2-yl 3,4,5-trimethoxybenzoate
Uniqueness
Compared to similar compounds, 1-(4-Methylpiperazin-1-yl)-3-(5,6,7-trimethoxy-1-oxophthalazin-2(1H)-yl)propan-2-yl 3,4,5-trimethoxybenzoate hydrochloride(1:x) may exhibit unique properties due to the presence of the hydrochloride salt form, which can influence its solubility, stability, and bioavailability. Additionally, the specific arrangement of functional groups may confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
38952-87-3 |
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Molecular Formula |
C29H39ClN4O9 |
Molecular Weight |
623.1 g/mol |
IUPAC Name |
[1-(4-methylpiperazin-1-yl)-3-(5,6,7-trimethoxy-1-oxophthalazin-2-yl)propan-2-yl] 3,4,5-trimethoxybenzoate;hydrochloride |
InChI |
InChI=1S/C29H38N4O9.ClH/c1-31-8-10-32(11-9-31)16-19(42-29(35)18-12-22(36-2)26(40-6)23(13-18)37-3)17-33-28(34)20-14-24(38-4)27(41-7)25(39-5)21(20)15-30-33;/h12-15,19H,8-11,16-17H2,1-7H3;1H |
InChI Key |
YWXOTYJCPCKTJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(CN2C(=O)C3=CC(=C(C(=C3C=N2)OC)OC)OC)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC.Cl |
Origin of Product |
United States |
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